2-Methyl-4-nitroindole

Catalog No.
S729267
CAS No.
3484-10-4
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-nitroindole

CAS Number

3484-10-4

Product Name

2-Methyl-4-nitroindole

IUPAC Name

2-methyl-4-nitro-1H-indole

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3

InChI Key

HCISKOUSZIJNET-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

Organic Synthesis:

  • Building block for complex molecules: The unique structure of 2M4NI makes it a valuable building block for synthesizing more complex organic molecules, particularly those with indole and nitro functionalities. These functionalities are prevalent in various pharmaceuticals and natural products [].

Medicinal Chemistry:

  • Drug discovery: Researchers are exploring 2M4NI's potential as a lead compound for developing new drugs. Its structural similarity to known bioactive molecules suggests it might possess interesting biological activities, warranting further investigation [].

Material Science:

  • Organic electronics: 2M4NI's properties like electron-withdrawing nature and potential for planar structure make it a candidate material for organic electronics applications. Studies are ongoing to assess its suitability for developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Biological Studies:

  • Enzyme inhibition: Recent research suggests that 2M4NI might act as an inhibitor for certain enzymes, potentially impacting specific biological processes. Further studies are needed to elucidate its specific mechanisms and potential applications in this area [].

2-Methyl-4-nitroindole is an organic compound with the molecular formula C9H8N2O2C_9H_8N_2O_2. It is characterized by a nitro group and a methyl group attached to an indole ring structure. This compound typically appears as yellow crystalline needles or a mustard yellow powder, exhibiting a melting point range of approximately 268 to 271°F (about 131 to 133°C) . The compound is sparingly soluble in water, with solubility reported to be less than 1 mg/mL at 72°F .

Typical of nitro-substituted indoles. These include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The indole ring can react with electrophiles, leading to substitution at the 5-position of the indole.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones under basic conditions.

These reactions are facilitated by the electron-withdrawing nature of the nitro group, which enhances the reactivity of the indole ring .

Research indicates that 2-Methyl-4-nitroindole exhibits various biological activities. It has shown potential as an antimicrobial agent, and studies suggest it may have effects on cell signaling pathways. The compound's structural features contribute to its interaction with biological targets, although specific mechanisms are still under investigation . Additionally, exposure to this compound has been associated with skin and eye irritation .

The synthesis of 2-Methyl-4-nitroindole can be achieved through several methods:

  • Nitration of Indole Derivatives: A common approach involves the nitration of 2-methylindole using nitric acid and sulfuric acid.
  • Reduction Reactions: Starting from 4-nitroaniline derivatives, reduction processes can yield the desired nitroindole structure.
  • Alkoxide Treatment: Utilizing alkoxide reagents with appropriate substrates can also lead to the formation of various substituted nitroindoles .

A detailed synthesis procedure involves refluxing a mixture of starting materials for an extended period, followed by cooling and precipitation from solvents like ice-water .

2-Methyl-4-nitroindole finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Dyes and Pigments: The compound can be used in dye formulations due to its color properties.
  • Research: It is utilized in studies exploring the reactivity and properties of nitro-substituted indoles .

Several compounds share structural similarities with 2-Methyl-4-nitroindole, including:

  • 4-Nitroindole: Lacks the methyl group but retains similar reactivity patterns.
  • 2-Methyl-3-nitroaniline: Contains a methyl group but differs in its nitro positioning.
  • 5-Nitroindole: Similar indole structure but with a different nitro substitution pattern.
Compound NameStructural FeaturesUnique Characteristics
2-Methyl-4-nitroindoleNitro at position 4, methyl at position 2Exhibits specific biological activities
4-NitroindoleNitro at position 4Commonly used in organic synthesis
2-Methyl-3-nitroanilineNitro at position 3, methyl at position 2Primarily used in dye manufacturing
5-NitroindoleNitro at position 5Less studied compared to other derivatives

The uniqueness of 2-Methyl-4-nitroindole lies in its specific substitution pattern, which influences its reactivity and biological properties compared to these similar compounds .

2-Methyl-4-nitroindole is a nitro-substituted indole derivative with the molecular formula C₉H₈N₂O₂ (molecular weight: 176.17 g/mol). Its IUPAC name is 2-methyl-4-nitro-1H-indole, reflecting the methyl group at position 2 and the nitro group at position 4 on the indole scaffold (Figure 1). The compound is registered under CAS number 3484-10-4 and is classified as a bicyclic heteroaromatic system.

Table 1: Key Identifiers of 2-Methyl-4-nitroindole

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
CAS Number3484-10-4
IUPAC Name2-methyl-4-nitro-1H-indole

Historical Context and Discovery

The compound was first synthesized in 1999 via a base-promoted condensation reaction involving ethanamine and diethyl oxalate, as reported in Tetrahedron Letters. This method highlighted its utility as a synthetic intermediate for bioactive molecules, spurring further research into its applications in medicinal chemistry.

Significance in Nitroindole Chemistry

Nitroindoles are pivotal in organic synthesis due to their electron-deficient aromatic ring, which facilitates nucleophilic substitutions and cycloadditions. 2-Methyl-4-nitroindole is notable for its role in synthesizing AZD1981, a CRTH2 receptor antagonist investigated for chronic obstructive pulmonary disease (COPD). Its methyl group enhances steric stability, making it a preferred scaffold for designing receptor-targeted drugs.

Position in the Heterocyclic Compound Classification

As a member of the indole family, 2-methyl-4-nitroindole belongs to the broader class of heterocyclic aromatic compounds. Indoles consist of a six-membered benzene ring fused to a five-membered pyrrole ring. The nitro and methyl substituents position this derivative within the nitroaromatic subclass, which is characterized by electron-withdrawing groups that modulate reactivity.

Molecular Structure and Geometry

2-Methyl-4-nitroindole represents a bicyclic heterocyclic aromatic compound characterized by the fusion of a benzene ring with a pyrrole ring, forming the fundamental indole scaffold [1] [2]. The molecular formula C₉H₈N₂O₂ encompasses a molecular weight of 176.17 grams per mole, with the Chemical Abstracts Service number 3484-10-4 serving as its unique identifier [1] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-4-nitro-1H-indole [2] [3].

The molecular geometry exhibits a planar indole core structure with specific substitution patterns that significantly influence its three-dimensional configuration [1] [4]. The methyl group positioned at the 2-carbon of the indole ring introduces electron-donating characteristics through hyperconjugation and inductive effects [5]. Conversely, the nitro group located at the 4-position functions as a strong electron-withdrawing substituent, creating a significant electronic polarization across the molecular framework [6] [7].

The canonical Simplified Molecular Input Line Entry System representation CC1=CC2=C(N1)C=CC=C2N+[O-] accurately depicts the connectivity and charge distribution within the molecule [2] [3]. The International Chemical Identifier string InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 provides detailed structural information including hydrogen connectivity patterns [2] [3].

Table 1: Basic Molecular Properties of 2-Methyl-4-nitroindole

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight (g/mol)176.17
CAS Number3484-10-4
IUPAC Name2-methyl-4-nitro-1H-indole
SMILESCC1=CC2=C(N1)C=CC=C2N+[O-]
InChIInChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3
InChI KeyHCISKOUSZIJNET-UHFFFAOYSA-N

Crystallographic Data and Solid-State Arrangements

The crystalline structure of 2-methyl-4-nitroindole demonstrates specific solid-state packing arrangements that influence its physical properties and intermolecular interactions [8]. Experimental synthesis procedures have yielded crystalline material with a melting point range of 192-194 degrees Celsius, indicating well-defined crystalline order [8]. The compound separates as a red amorphous solid during synthesis, which subsequently undergoes crystallization processes to achieve ordered three-dimensional arrangements [8].

Nuclear magnetic resonance spectroscopic analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shift patterns that provide insight into the molecular environment within the solid state [8]. The proton nuclear magnetic resonance spectrum exhibits signals at 2.48 parts per million for the methyl substituent, 6.79 parts per million for the 3-position hydrogen, and distinct aromatic proton signals between 7.18 and 7.98 parts per million for the benzene ring protons [8]. The nitrogen-hydrogen proton appears as a broad singlet at 11.98 parts per million, indicating hydrogen bonding interactions within the crystalline lattice [8].

The solid-state structure exhibits intermolecular interactions primarily through hydrogen bonding networks involving the indole nitrogen-hydrogen functionality and the nitro group oxygen atoms [9]. These interactions contribute to the stabilization of the crystalline form and influence the observed melting point characteristics [9].

Electronic Structure and Bond Properties

The electronic structure of 2-methyl-4-nitroindole reflects the combined influence of the electron-donating methyl group and the electron-withdrawing nitro substituent on the aromatic π-electron system [10] [11]. The indole core possesses a characteristic π-electron distribution where the nitrogen lone pair participates in the aromatic sextet, creating regions of enhanced and depleted electron density throughout the molecular framework [10] [12].

The nitro group at the 4-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [13] [7]. The positively charged nitrogen center in the nitro functionality withdraws electron density from the aromatic ring system, creating a significant dipole moment across the molecule [7]. This electronic perturbation influences the reactivity patterns and spectroscopic properties of the compound [14] [15].

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily localizes on the indole nitrogen and adjacent carbon centers, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group [16] [17]. The frontier molecular orbital energy gap reflects the electronic communication between the electron-donating and electron-withdrawing substituents [15] [18].

The bond properties within 2-methyl-4-nitroindole exhibit characteristic aromatic bond lengths and angles consistent with the indole structural framework [6]. The carbon-nitrogen bond in the nitro group displays typical double-bond character with a bond length approximately 1.47 Angstroms, while the nitrogen-oxygen bonds exhibit lengths of approximately 1.22 Angstroms [6].

Physical Constants and Chemical Parameters

The comprehensive physical property profile of 2-methyl-4-nitroindole encompasses thermal, optical, and molecular characteristics that define its behavior under various conditions [4] [3]. The compound exhibits a boiling point of 365.6 ± 22.0 degrees Celsius at standard atmospheric pressure, indicating significant intermolecular forces within the liquid phase [4]. The density value of 1.4 ± 0.1 grams per cubic centimeter reflects the compact molecular packing and substantial molecular weight [4].

Table 2: Physical Constants and Chemical Parameters of 2-Methyl-4-nitroindole

PropertyValueReference
Melting Point (°C)192-194 [8]
Boiling Point (°C)365.6 ± 22.0 (at 760 mmHg) [4]
Density (g/cm³)1.4 ± 0.1 [4]
Flash Point (°C)174.9 ± 22.3 [4]
Exact Mass (Da)176.058577502 [3]
Monoisotopic Mass (Da)176.058577502 [3]
Topological Polar Surface Area (Ų)61.6 [3]
XLogP3-AA2.3 [3]
Hydrogen Bond Donor Count1 [3]
Hydrogen Bond Acceptor Count2 [3]
Rotatable Bond Count0 [3]
Heavy Atom Count13 [3]
Complexity214 [3]
Refractive Index1.694 [4]
Vapor Pressure (mmHg at 25°C)0.0 ± 0.8 [4]

The flash point of 174.9 ± 22.3 degrees Celsius indicates moderate thermal stability and provides important information for handling procedures [4]. The exact mass of 176.058577502 daltons corresponds precisely to the theoretical molecular mass calculated from the atomic composition [3].

Table 3: Computational Chemistry Data for 2-Methyl-4-nitroindole

PropertyValueReference
TPSA (Ų)58.93 [1]
LogP2.38452 [1]
H_Acceptors2 [1]
H_Donors1 [1]
Rotatable_Bonds1 [1]
PSA61.61000 [4]
Formal Charge0 [3]
Defined Atom Stereocenter Count0 [3]
Undefined Atom Stereocenter Count0 [3]
Defined Bond Stereocenter Count0 [3]
Undefined Bond Stereocenter Count0 [3]
Covalently-Bonded Unit Count1 [3]

The topological polar surface area of 61.6 square Angstroms reflects the contribution of the nitrogen and oxygen heteroatoms to the molecular polarity [3]. The calculated partition coefficient (XLogP3-AA) of 2.3 indicates moderate lipophilicity, suggesting reasonable membrane permeability characteristics [3].

Comparative Analysis with Other Nitroindole Isomers

The nitroindole family encompasses several positional isomers that exhibit distinct physical and chemical properties based on the location of the nitro substituent on the indole ring system [19] [14]. Comparative analysis reveals significant differences in melting points, boiling points, and electronic properties among these structural variants [20] [21] [22].

Table 4: Comparative Analysis of Nitroindole Isomers

IsomerCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)LogP
2-Methyl-4-nitroindole3484-10-4C₉H₈N₂O₂176.17192-194365.62.33
3-Nitroindole4770-03-0C₈H₆N₂O₂162.15N/A362.61.87
4-Nitroindole4769-97-5C₈H₆N₂O₂162.15205-207288.82N/A
5-Nitroindole6146-52-7C₈H₆N₂O₂162.15140-142362.62.53
6-Nitroindole4769-96-4C₈H₆N₂O₂162.15137-145362.6N/A
7-Nitroindole6960-42-5C₈H₆N₂O₂162.1594-98288.82N/A

The 2-methyl-4-nitroindole derivative exhibits the highest molecular weight among the nitroindole isomers due to the additional methyl substituent, resulting in a molecular weight of 176.17 compared to 162.15 for the unsubstituted nitroindole isomers [20] [21] [22]. This structural difference significantly influences the melting point behavior, with 2-methyl-4-nitroindole displaying a melting point range of 192-194 degrees Celsius [8].

The 4-nitroindole isomer demonstrates the highest melting point among the unsubstituted derivatives at 205-207 degrees Celsius, reflecting the specific electronic and steric effects of nitro substitution at the 4-position [6] [20]. In contrast, 7-nitroindole exhibits the lowest melting point at 94-98 degrees Celsius, indicating different intermolecular packing arrangements [23] [22].

Boiling point comparisons reveal interesting trends related to the position of nitro substitution [20] [21]. The 4-nitroindole and 7-nitroindole isomers exhibit lower boiling points (288.82 degrees Celsius) compared to 3-nitroindole, 5-nitroindole, and 6-nitroindole (362.6 degrees Celsius) [20] [21] [22]. The 2-methyl-4-nitroindole derivative shows an intermediate boiling point of 365.6 degrees Celsius, suggesting that the methyl substituent influences intermolecular interactions [4].

Lipophilicity analysis through partition coefficient values reveals that 5-nitroindole possesses the highest LogP value of 2.53, followed by 2-methyl-4-nitroindole at 2.33, and 3-nitroindole at 1.87 [20] [21]. These differences reflect the varying electronic effects of nitro substitution at different positions on the indole ring system [19] [14].

The synthesis of 2-methyl-4-nitroindole represents a significant challenge in heterocyclic chemistry due to the specific regioselectivity required for nitro group introduction at the 4-position of the indole ring. This comprehensive review examines five distinct synthetic approaches that have been developed to access this important pharmaceutical intermediate.

Classical Nitration of Methylindoles

Classical nitration methods utilizing traditional nitrating mixtures have been extensively studied for the preparation of nitroindole derivatives. The conventional approach employs concentrated nitric acid in combination with sulfuric acid as the nitrating system [1] [2].

When 2-methylindole is subjected to nitration under acidic conditions using nitric acid and sulfuric acid, the reaction preferentially occurs at the 5-position rather than the desired 4-position, yielding 2-methyl-5-nitroindole in 84% yield [1] [2]. This regioselectivity arises from the protonation of 2-methylindole at the 3-position under strongly acidic conditions, which deactivates the pyrrole ring for electrophilic attack and directs nitration to the benzene ring, specifically at the 5-position [3].

The mechanism of classical nitration involves the generation of the nitronium ion (NO2+) from the nitrating mixture, followed by electrophilic aromatic substitution. The 2-methyl substituent provides electron-donating character to the indole system, but under acidic conditions, protonation at the nitrogen or 3-position significantly alters the electronic distribution [1].

Table 3.1: Classical Nitration Results

SubstrateNitrating AgentTemperatureTimeProductYield (%)
2-MethylindoleHNO3/H2SO4RT-50°C2-4 h2-Methyl-5-nitroindole84
1,2-DimethylindoleHNO3/H2SO4RT-50°C2-4 h1,2-Dimethyl-5-nitroindole82
2-MethylindoleConcentrated HNO30-10°C6 hMultiple products35-45

The limitations of classical nitration for accessing 2-methyl-4-nitroindole have led researchers to explore alternative approaches. The harsh acidic conditions often result in polymerization, decomposition, and poor regioselectivity [3] [4].

Regioselective Synthesis Approaches

To overcome the limitations of classical nitration, several regioselective approaches have been developed that avoid strongly acidic conditions and provide better control over the position of nitro group introduction.

Non-acidic Nitrating Agents

The use of non-acidic nitrating agents represents a significant advancement in nitroindole synthesis. Benzoyl nitrate and ethyl nitrate have been employed as mild nitrating reagents that can selectively introduce nitro groups without causing ring protonation [3]. When 2-methylindole is treated with benzoyl nitrate under neutral conditions, nitration occurs preferentially at the 3-position, yielding 3-nitro-2-methylindole derivatives in 70-85% yield [3].

Cesium Carbonate-Promoted Methodology

A particularly innovative approach involves the use of cesium carbonate (Cs2CO3) as a promoter for regioselective nitroindole synthesis. This transition metal-free method employs enaminones and nitroaromatic compounds as starting materials, leading to the formation of 6-nitroindole derivatives through simultaneous C-C and C-N bond formation [5] [6] [7].

The mechanism involves the activation of nitroaromatic compounds by cesium carbonate, facilitating nucleophilic attack by enaminones. This approach demonstrates excellent regioselectivity for the 6-position and provides yields ranging from 60-80% [5] [6] [7].

Cycloaddition Strategies

An atom-economical approach utilizes the cycloaddition of 4-nitronitrosobenzene with alkynones to directly construct 3-aroyl-N-hydroxy-5-nitroindoles [8] [9]. This one-step thermal procedure achieves excellent regioselectivity without requiring catalysts, with products precipitating directly from reaction mixtures and requiring minimal purification [8] [9].

Table 3.2: Regioselective Synthesis Methods

MethodStarting MaterialsConditionsRegioselectivityYield (%)
Benzoyl nitrate2-MethylindoleNon-acidic, RT3-position70-85
Cs2CO3-promotedEnaminones + nitroaromaticsMetal-free, base6-position60-80
Cycloaddition4-Nitronitrosobenzene + alkynonesThermal, catalyst-free5-position85-95
Trifluoroacetyl nitrateN-Boc indoleSub-room temperature3-position40-65

Metal-Catalyzed Synthetic Routes

Metal-catalyzed methodologies have emerged as powerful tools for the construction of nitroindole frameworks, offering enhanced selectivity and functional group tolerance compared to traditional approaches.

Palladium-Catalyzed Methods

Palladium catalysis has been extensively employed in indole synthesis through various strategies. The reductive N-heteroannulation of 2-nitrostyrenes using palladium complexes with carbon monoxide provides an efficient route to indole derivatives [10] [11]. This method employs palladium diacetate (6 mol%) with triphenylphosphine (24 mol%) under 4 atmospheres of carbon monoxide in acetonitrile at 70°C, yielding indoles in moderate to excellent yields [10].

A more recent development involves the use of phenyl formate as a CO surrogate in palladium-catalyzed reductive cyclization of β-nitrostyrenes [11] [12]. This approach circumvents the need for pressurized CO while maintaining good yields, particularly when the starting nitrostyrene bears an aryl substituent in the alpha position [11] [12].

Copper-Catalyzed Approaches

Copper catalysis offers cost-effective alternatives to palladium-based methods. Copper-catalyzed intramolecular alkene oxidative amination utilizing TEMPO as co-catalyst and molecular oxygen as terminal oxidant has been developed for N-aryl and N-sulfonyl indole synthesis [13]. This method employs Cu(OTf)2 with bis(oxazoline) ligands and demonstrates good functional group tolerance [13].

An innovative copper-catalyzed approach involves N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals [14] [15]. This method allows for the controllable synthesis of either pyridoquinazolones or 3-nitroindoles depending on the choice of N-auxiliary groups [14] [15].

Multicomponent Catalytic Processes

Palladium-catalyzed multicomponent reactions have been developed for the direct assembly of complex indole structures. A three-component coupling reaction under Sonogashira conditions, enhanced by microwave irradiation, provides rapid access to 2,3-disubstituted indoles [16]. The reaction is carried out in two steps: initial Sonogashira coupling followed by cyclization, achieving good yields in significantly reduced reaction times [16].

Table 3.3: Metal-Catalyzed Synthetic Routes

Catalyst SystemSubstrate TypeReaction ConditionsProduct TypeYield (%)
Pd(OAc)2/PPh32-NitrostyrenesCO (4 atm), 70°CIndoles60-90
PdCl2/Phenanthrolineβ-NitrostyrenesPhenyl formate, 80°CIndoles55-85
Cu(OTf)2/TEMPON-Aryl-2-vinylanilinesO2, 80°CN-Aryl indoles45-75
CuI/PPh3N-TosylhydrazonesKOH, 130°CN-Alkyl indoles50-80

Green Chemistry Approaches to 2-Methyl-4-nitroindole Synthesis

The development of environmentally benign synthetic methods for nitroindole synthesis has gained significant attention in recent years, driven by the principles of green chemistry and sustainable development.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by providing rapid heating, enhanced reaction rates, and improved yields while reducing energy consumption [16] [17] [18] [19]. For nitroindole synthesis, microwave-assisted methods offer several advantages including shorter reaction times, cleaner reactions, and reduced formation of by-products [16] [17].

A particularly effective microwave-assisted approach involves the intramolecular Heck reaction of N-aryl β-nitroenamines to provide 3-nitroindoles [17] [19] [20]. This method achieves complete regioselectivity and good yields (70-90%) while significantly reducing reaction times from hours to minutes [17] [19].

The microwave-assisted Madelung indole synthesis under solvent-free conditions using potassium tert-butoxide as base represents another green approach [18]. This method eliminates the need for organic solvents and achieves good yields under environmentally friendly conditions [18].

Solvent-Free and Water-Based Methods

The elimination of toxic organic solvents represents a major goal in green chemistry. Several methods have been developed for nitroindole synthesis using minimal or no organic solvents [21] [22]. A sustainable multicomponent indole synthesis using ethanol as the sole solvent and avoiding metal catalysts has been reported, delivering products under mild conditions [21].

Water-based Fischer indole synthesis has been developed as an environmentally friendly alternative to traditional methods [23]. This approach utilizes water as the reaction medium, significantly reducing environmental impact while maintaining good synthetic efficiency [23].

Electrochemical Methods

Electrochemical synthesis represents an inherently green approach as it uses electrons as the ultimate reagent, avoiding the need for stoichiometric oxidizing or reducing agents [24]. An electrochemical method for the synthesis of N-protected indole derivatives has been developed using a simple divided cell under constant current without transition-metal catalysts [24].

The electrochemical approach offers several advantages including mild reaction conditions, high atom economy, and the ability to generate reactive intermediates in situ without the need for isolating potentially hazardous reagents [24].

Biocatalytic Approaches

Although not directly applicable to 2-methyl-4-nitroindole synthesis, biocatalytic methods have been explored for related indole derivatives [25]. Ecofriendly biosynthesis of indigo derivative dyes using engineered microorganisms demonstrates the potential for biotechnological approaches to heterocyclic synthesis [25].

Table 3.4: Green Chemistry Approaches

MethodEnergy SourceSolvent SystemCatalystEnvironmental BenefitsYield (%)
Microwave-assistedMW irradiationMinimal/DMFPd catalystReduced time/energy70-90
Solvent-free MadelungConventional heatingNoneKOtBuNo organic solvents60-80
ElectrochemicalElectrical currentAqueous/alcoholicNoneNo stoichiometric reagents40-60
Water-based FischerConventional heatingWaterAcid catalystAqueous medium50-75
Ultrasonic-assistedUltrasoundEthanolMetal-freeEnergy efficient55-85

Purification and Characterization Techniques

The successful synthesis of 2-methyl-4-nitroindole requires robust purification and characterization methods to ensure product purity and structural confirmation.

Chromatographic Purification Methods

Flash chromatography on silica gel represents the most commonly employed purification technique for nitroindole derivatives [26] [27] [28] [29]. The optimal eluent system typically consists of ethyl acetate and hexanes in a 1:1 ratio, providing Rf values around 0.63 for 2-methyl-4-nitroindole [26]. The separation is based on the polar nature of the nitro group, which interacts strongly with the silica stationary phase [28] [30] [31].

Column chromatography using gradient elution systems allows for the separation of regioisomers and removal of starting materials [32] [30] [31]. A typical gradient starts with low polarity solvents (hexanes) and gradually increases polarity by adding ethyl acetate or methanol [30] [31].

High-Performance Liquid Chromatography (HPLC) provides both analytical and preparative capabilities for nitroindole purification [33]. Reverse-phase HPLC using acetonitrile-water mobile phases with phosphoric acid modifier enables efficient separation and analysis of nitroindole isomers [33].

Recrystallization Techniques

Recrystallization remains a fundamental purification method for nitroindole derivatives, particularly effective for removing trace impurities and obtaining analytically pure compounds [34] [35] [27] [36]. Multiple solvent systems have been successfully employed:

  • Methanol recrystallization: Provides brownish-yellow crystals with melting points of 204-206°C for 4-nitroindole [27]
  • Ethanol recrystallization: Offers good crystal quality with excellent recovery [34] [35]
  • Acetonitrile recrystallization: Delivers high purity products with sharp melting points [27]

The choice of recrystallization solvent depends on the solubility profile of the specific nitroindole derivative. The compound should be highly soluble in hot solvent and poorly soluble when cold [36].

Vacuum Sublimation

Vacuum sublimation at elevated temperatures (200°C/2 mm Hg) provides an effective method for obtaining highly pure nitroindole derivatives [27] [37]. This technique is particularly useful for removing non-volatile impurities and achieving pharmaceutical-grade purity [27].

Spectroscopic Characterization

Comprehensive structural characterization of 2-methyl-4-nitroindole employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed structural information with characteristic signals:

  • Aromatic protons appear in the range 6.5-8.5 ppm [38] [39]
  • Methyl group signals typically appear around 2.5 ppm
  • NH proton (when present) appears as a broad singlet around 10-12 ppm [38]

13C NMR spectroscopy offers complementary information with characteristic carbon signals for the nitroindole framework [40] [39]. The nitro-bearing carbon appears significantly downfield due to the electron-withdrawing effect of the nitro group [40].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of nitroindole structures [41] [40] [42]. Electron ionization mass spectrometry typically shows:

  • Molecular ion peak at m/z 176 for 2-methyl-4-nitroindole [34] [35] [40]
  • Base peak often corresponds to loss of NO2 (m/z 130)
  • Characteristic fragmentation patterns aid in structural confirmation [41] [40]

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic functional group vibrations:

  • N-O stretching vibrations around 1500-1600 cm⁻¹ [41]
  • C=C aromatic stretching around 1580-1600 cm⁻¹
  • N-H stretching (when present) around 3200-3400 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions and conjugation:

  • λmax typically appears around 280-350 nm [34] [43]
  • The nitro group extends conjugation, causing bathochromic shifts
  • Useful for monitoring reaction progress and purity assessment [44] [43]

Table 3.5: Characterization Techniques and Results

TechniqueTypical ConditionsCharacteristic ResultsInformation Gained
1H NMRDMSO-d6, 400 MHzAromatic H: 6.5-8.5 ppmSubstitution pattern
13C NMRDMSO-d6, 100 MHzNitro-C: 140-150 ppmCarbon framework
MS (EI)70 eV, direct inletM+ at m/z 176Molecular weight
IRKBr pelletN-O stretch: 1500-1600 cm⁻¹Functional groups
UV-VisEtOH solutionλmax: 280-350 nmElectronic transitions
MPCapillary method192-194°CPurity assessment

Quality Control and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid method for monitoring reaction progress and assessing product purity [28] [30]. Visualization techniques include UV illumination and chemical staining with p-dimethylaminobenzaldehyde/HCl reagent, which produces characteristic color reactions with indole derivatives [27] [30].

Analytical HPLC provides quantitative purity assessment and can detect trace impurities that may not be visible by other methods [33] [45]. The method is particularly valuable for pharmaceutical applications where high purity standards are required [33].

The comprehensive characterization package typically includes melting point determination, NMR spectroscopy (1H and 13C), mass spectrometry, IR spectroscopy, and elemental analysis to ensure complete structural confirmation and purity assessment [34] [35] [41] [40].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-4-nitro-1H-indole

Dates

Last modified: 08-15-2023

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